

Proper storage and handling of DIM-C-pPhCO₂Me powder and solutions.

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Compound of Interest

Compound Name: DIM-C-pPhCO₂Me

Cat. No.: B1670646

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Application Notes and Protocols for DIM-C-pPhCO₂Me

Introduction

DIM-C-pPhCO₂Me is a potent antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77.[1][2] It has demonstrated significant anti-neoplastic activity in various cancer cell lines, including those of the breast, kidney, and rhabdomyosarcoma.[1] Its mechanism of action involves the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.[1] These application notes provide detailed guidelines for the proper storage, handling, and use of **DIM-C-pPhCO₂Me** powder and solutions to ensure experimental reproducibility and integrity.

Chemical Properties

Property	Value
Molecular Formula	C ₂₅ H ₂₀ N ₂ O ₂
Molecular Weight	380.44 g/mol
CAS Number	151358-48-4
Appearance	Light yellow to yellow solid

Proper Storage and Handling of DIM-C-pPhCO₂Me Powder

Proper storage of the lyophilized powder is crucial to maintain its stability and efficacy.

Storage Conditions:

Condition	Duration	Notes
-20°C	Up to 3 years	Recommended for long-term storage. [2]
4°C	Up to 2 years	Suitable for intermediate-term storage. [1]
0°C (desiccated)	Short-term	Recommended for brief periods. [3]

Handling Precautions:

- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder.
- Handle in a well-ventilated area to avoid inhalation of dust particles.
- Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Preparation and Storage of DIM-C-pPhCO₂Me Solutions

Solubility:

Solvent	Solubility
DMSO	≥ 125 mg/mL
DMF	30 mg/mL
Ethanol	20 mg/mL
Water	Insoluble

Stock Solution Preparation (10 mM in DMSO):

- Equilibrate the **DIM-C-pPhCO2Me** powder to room temperature before opening the vial.
- To prepare a 10 mM stock solution, add 262.9 μ L of fresh, anhydrous DMSO to 1 mg of **DIM-C-pPhCO2Me** powder.
- Vortex or sonicate briefly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions:

Condition	Duration	Notes
-80°C	Up to 2 years	Recommended for long-term storage. [1]
-20°C	Up to 1 year	Suitable for shorter-term storage. [1]

Preparation of Working Solutions:

For in vitro cell culture experiments, the DMSO stock solution can be further diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

For in vivo studies, a common formulation involves a mixture of solvents to ensure solubility and bioavailability. A recommended formulation is:

- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline

To prepare, add each solvent sequentially and ensure the solution is clear before adding the next component. It is recommended to prepare this working solution fresh on the day of use.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

This protocol outlines a general procedure for assessing the effect of **DIM-C-pPhCO2Me** on the proliferation of cancer cells using a colorimetric assay such as MTT or WST-1.

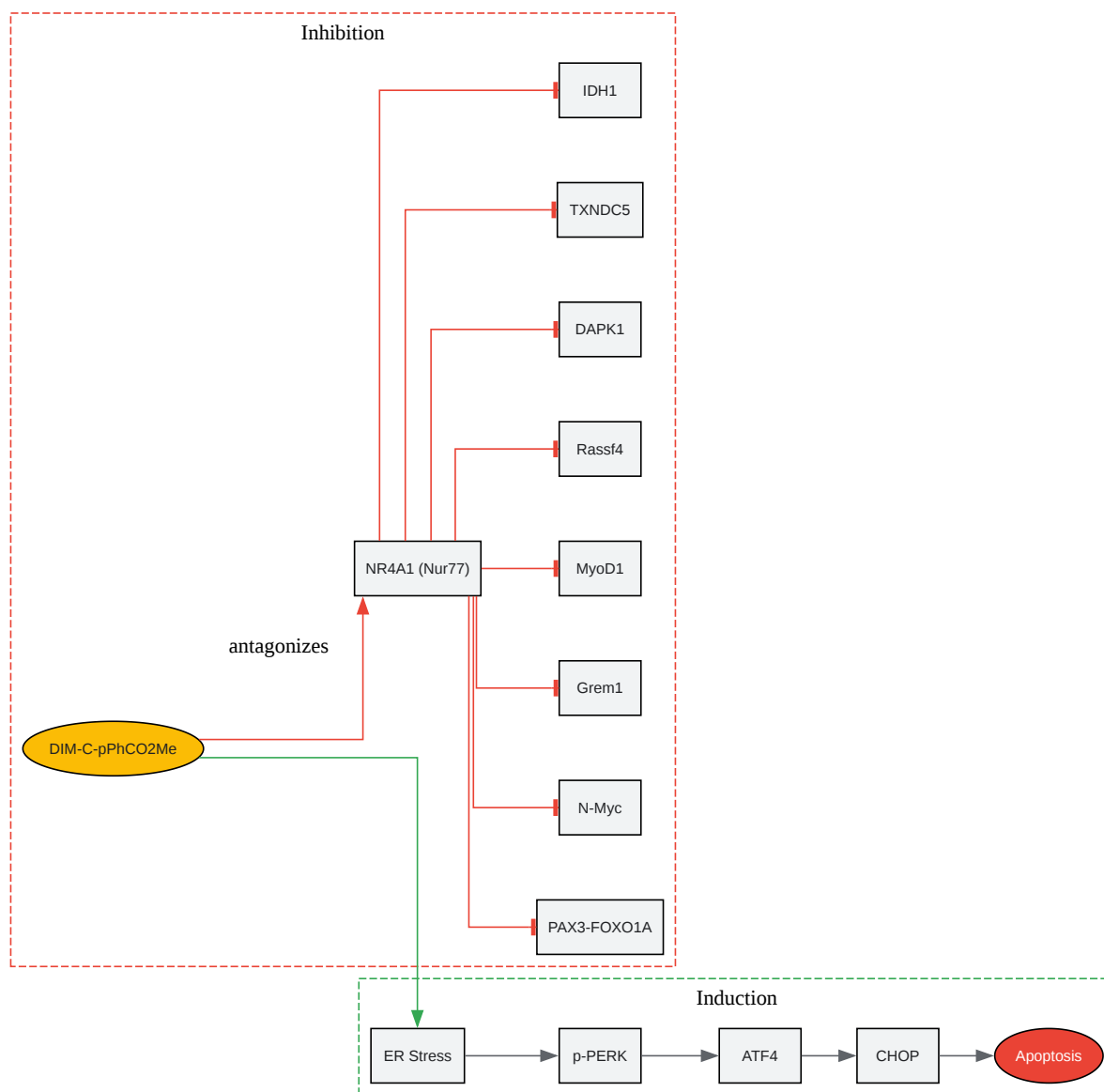
- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Treatment:** Prepare serial dilutions of **DIM-C-pPhCO2Me** in culture medium from the stock solution. Aspirate the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same final concentration of DMSO).
- **Incubation:** Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
- **Assay:** Add the proliferation reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions and incubate for the recommended time.
- **Measurement:** Measure the absorbance at the appropriate wavelength using a microplate reader.
- **Analysis:** Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

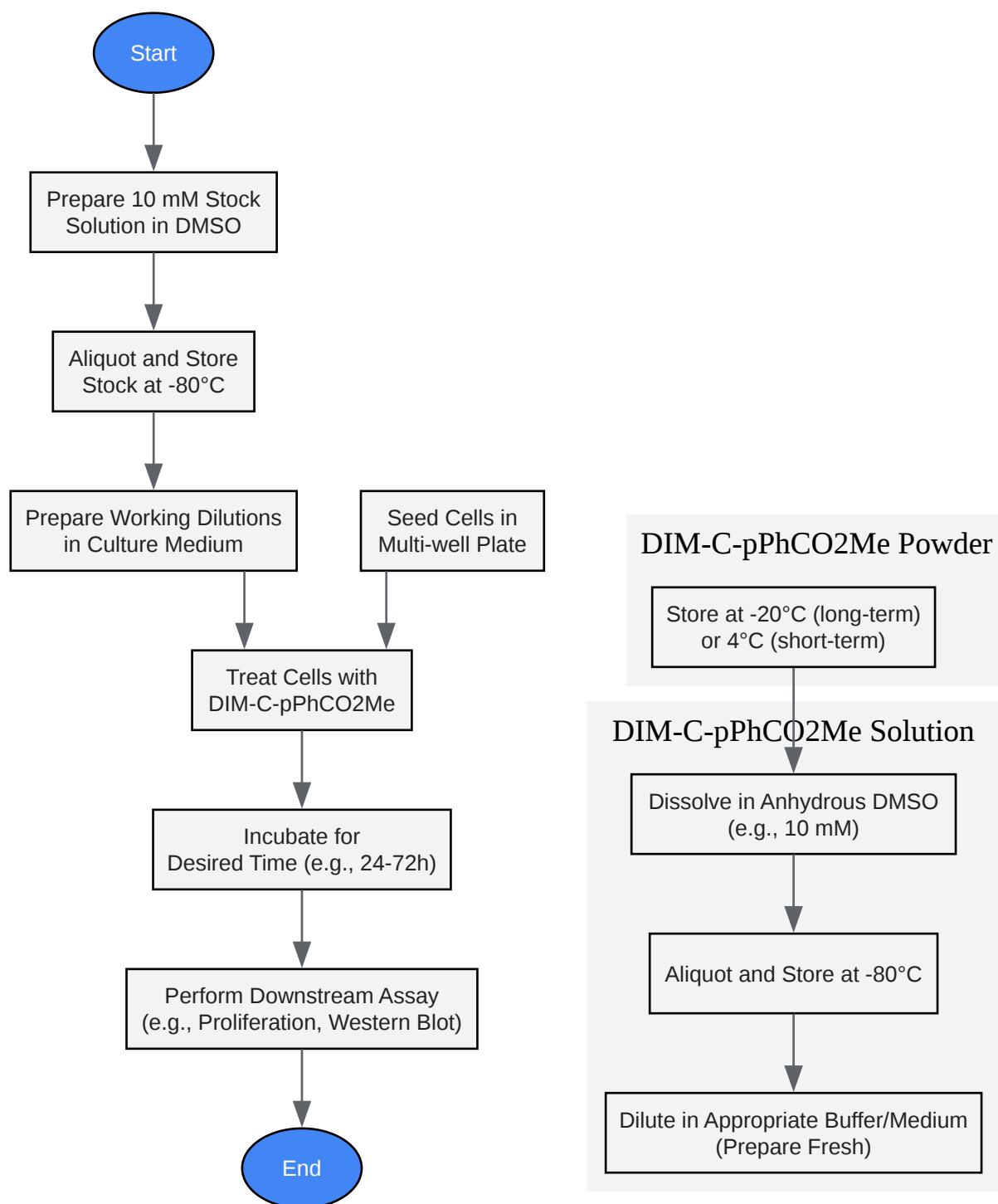
Protocol 2: Western Blot Analysis of NR4A1 Downstream Targets

This protocol describes the detection of changes in protein expression of NR4A1 downstream targets following treatment with **DIM-C-pPhCO₂Me**.

- **Cell Lysis:** Plate and treat cells with **DIM-C-pPhCO₂Me** (e.g., 10-20 μ M for 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE:** Denature 20-30 μ g of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against target proteins (e.g., PAX3-FOXO1A, N-Myc, p-PERK, CHOP, or β -actin as a loading control) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations





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